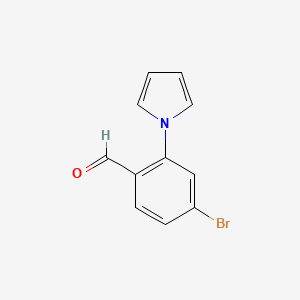
5,8-Dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes methoxy groups at positions 5 and 8, a carboxylic acid group at position 2, and a keto group at position 4 on the quinoline ring. Its molecular formula is C12H11NO5.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the acylation of 4,5-dimethoxyanthranilic acid with malonyl chloride, followed by cyclization under basic conditions. The reaction conditions often include the use of triethylamine as a base and solvents like ethanol for recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity.
化学反应分析
Types of Reactions
5,8-Dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with additional carbonyl groups, while reduction can produce hydroxyquinoline derivatives .
科学研究应用
5,8-Dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5,8-Dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes such as DNA replication and protein synthesis .
相似化合物的比较
Similar Compounds
5,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Similar structure but with methoxy groups at positions 5 and 7.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at position 4 instead of a keto group.
Uniqueness
5,8-Dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups and carboxylic acid functionality make it a versatile intermediate for further chemical modifications .
属性
CAS 编号 |
5428-14-8 |
|---|---|
分子式 |
C12H11NO5 |
分子量 |
249.22 g/mol |
IUPAC 名称 |
5,8-dimethoxy-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO5/c1-17-8-3-4-9(18-2)11-10(8)7(14)5-6(13-11)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) |
InChI 键 |
XSOWVTSDTRMVPW-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C(=O)C=C(NC2=C(C=C1)OC)C(=O)O |
溶解度 |
14.6 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4'-(tert-Butyl)-N,N-dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B11865261.png)

![tert-Butyl 2-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11865264.png)
![3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one hydrochloride](/img/structure/B11865281.png)


![Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate](/img/structure/B11865296.png)

![1-(2,5-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11865302.png)

![Ethyl 2,4-dioxospiro[5.5]undecane-1-carboxylate](/img/structure/B11865315.png)

